molecular formula C13H27N3O B7560118 3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one

3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one

Cat. No. B7560118
M. Wt: 241.37 g/mol
InChI Key: ZHWYPTXVGOZDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It was first synthesized in the 1960s and gained popularity as a recreational drug in the 2000s. However, in recent years, MDPV has gained attention in the scientific community due to its potential as a research tool.

Mechanism of Action

3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent, causing the release of these neurotransmitters from presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate and blood pressure, hyperthermia, and stimulation of the central nervous system. It has also been shown to cause neurotoxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for more precise and targeted studies of the dopamine system. However, one limitation is its potential for abuse and addiction, which may limit its use in certain experimental settings.

Future Directions

For research on 3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one include further studies on its neurotoxicity, as well as its potential as a treatment for certain psychiatric disorders, such as addiction and depression. Additionally, studies on its interactions with other drugs and its potential for abuse and addiction should be further explored.

Synthesis Methods

3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with diethylamine, followed by reductive amination with 4-piperidone. The final product is obtained through purification by recrystallization.

Scientific Research Applications

3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, leading to increased dopamine release and subsequent stimulation of the reward pathway in the brain. This compound has also been found to have a high affinity for the norepinephrine transporter and the serotonin transporter, leading to increased levels of these neurotransmitters in the brain.

properties

IUPAC Name

3-amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-4-15(5-2)12-6-8-16(9-7-12)13(17)11(3)10-14/h11-12H,4-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWYPTXVGOZDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(CC1)C(=O)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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